(2R)-1-(ethylamino)propan-2-ol hydrochloride (2R)-1-(ethylamino)propan-2-ol hydrochloride
Brand Name: Vulcanchem
CAS No.: 1807914-22-2
VCID: VC3027854
InChI: InChI=1S/C5H13NO.ClH/c1-3-6-4-5(2)7;/h5-7H,3-4H2,1-2H3;1H/t5-;/m1./s1
SMILES: CCNCC(C)O.Cl
Molecular Formula: C5H14ClNO
Molecular Weight: 139.62 g/mol

(2R)-1-(ethylamino)propan-2-ol hydrochloride

CAS No.: 1807914-22-2

Cat. No.: VC3027854

Molecular Formula: C5H14ClNO

Molecular Weight: 139.62 g/mol

* For research use only. Not for human or veterinary use.

(2R)-1-(ethylamino)propan-2-ol hydrochloride - 1807914-22-2

Specification

CAS No. 1807914-22-2
Molecular Formula C5H14ClNO
Molecular Weight 139.62 g/mol
IUPAC Name (2R)-1-(ethylamino)propan-2-ol;hydrochloride
Standard InChI InChI=1S/C5H13NO.ClH/c1-3-6-4-5(2)7;/h5-7H,3-4H2,1-2H3;1H/t5-;/m1./s1
Standard InChI Key NOSJMEUBMZBZIW-NUBCRITNSA-N
Isomeric SMILES CCNC[C@@H](C)O.Cl
SMILES CCNCC(C)O.Cl
Canonical SMILES CCNCC(C)O.Cl

Introduction

CHEMICAL IDENTITY AND STRUCTURE

Basic Identification

(2R)-1-(ethylamino)propan-2-ol hydrochloride is an organic compound characterized by a propan-2-ol backbone with an ethylamino substituent at the 1-position. The compound exists as a hydrochloride salt, which typically enhances stability and solubility compared to the free base form. The "2R" designation indicates a specific stereochemical configuration at the C-2 carbon atom, which is a crucial determinant of its potential biological activity.

Chemical Identifiers

The compound can be identified through various chemical registration systems and descriptors, as detailed in Table 1.

Table 1: Chemical Identifiers of (2R)-1-(ethylamino)propan-2-ol hydrochloride

ParameterValue
CAS Registry Number1807914-22-2
Molecular FormulaC₅H₁₄ClNO
Molecular Weight139.62 g/mol
IUPAC Name(2R)-1-(ethylamino)propan-2-ol;hydrochloride
Standard InChIInChI=1S/C5H13NO.ClH/c1-3-6-4-5(2)7;/h5-7H,3-4H2,1-2H3;1H/t5-;/m1./s1
Standard InChIKeyNOSJMEUBMZBZIW-NUBCRITNSA-N
Isomeric SMILESCCNCC@@HO.Cl
Canonical SMILESCCNCC(C)O.Cl

The compound's structure features a chiral center at the C-2 position with an R-configuration, distinguishing it from its enantiomer. This stereochemical specificity is likely critical for any potential biological interactions.

PHYSICAL PROPERTIES

Physical State and Appearance

While specific information on the physical appearance of (2R)-1-(ethylamino)propan-2-ol hydrochloride is limited in the available literature, it is likely to be a crystalline solid at room temperature, as is common for amine hydrochloride salts. The free base form (without the hydrochloride) is reported to be a liquid .

SYNTHESIS AND PREPARATION

Purification Methods

Purification of such compounds typically involves recrystallization techniques, often using solvent systems like dichloromethane/hexane or similar combinations. Chromatographic methods may also be employed for analytical or preparative purposes to ensure high enantiomeric purity .

ActivityPotential MechanismEvidence Base
Cardiovascular EffectsAdrenergic receptor modulationStructural similarity to compounds with documented adrenolytic activity
Antiarrhythmic ActivityPossible influence on cardiac ion channelsObserved in related propanolamine derivatives
Hypotensive Effectsα-adrenergic blockadeCommon property in structurally similar compounds

It is important to note that these potential activities are speculative based on structural relationships, and specific studies on (2R)-1-(ethylamino)propan-2-ol hydrochloride would be necessary to confirm these properties .

ANALYTICAL CHARACTERIZATION

Chromatographic Analysis

High-performance liquid chromatography (HPLC) using chiral stationary phases would be the method of choice for determining enantiomeric purity, which is crucial for compounds with defined stereochemistry like (2R)-1-(ethylamino)propan-2-ol hydrochloride.

STRUCTURE-ACTIVITY RELATIONSHIPS

Importance of Stereochemistry

The defined R-configuration at the C-2 position likely plays a significant role in any potential biological activity of this compound. Studies on related propanolamines indicate that stereochemistry can dramatically influence receptor binding affinity and selectivity .

Comparative Pharmacology with Related Structures

Research on similar compounds, particularly those containing indole moieties in addition to the propanolamine scaffold, has shown that structural modifications can significantly alter the pharmacological profile. For example, compounds like (2RS)-1-(5-methoxy-1H-indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol and its enantiomers exhibit varying degrees of adrenolytic activity dependent on their precise structural features .

RESEARCH APPLICATIONS

Pharmaceutical Research

As a chiral propanolamine, (2R)-1-(ethylamino)propan-2-ol hydrochloride may serve as an important intermediate or reference compound in pharmaceutical research, particularly in the development of cardiovascular agents. Its defined stereochemistry makes it valuable for structure-activity relationship studies.

Chemical Synthesis Applications

The compound may also find utility as a building block in organic synthesis, particularly for the preparation of more complex molecules that require the specific stereochemical arrangement provided by the R-configuration at the C-2 position .

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